molecular formula C17H18N6O2S2 B3011313 2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 921538-75-2

2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B3011313
CAS No.: 921538-75-2
M. Wt: 402.49
InChI Key: OKWFDBVZXDXDRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic heterocyclic compound featuring a fused imidazo-triazole core linked to a thiazole-acetamide moiety via a thioether bridge. The 4-ethoxyphenyl substituent at the 7-position of the imidazo-triazole ring and the thiazol-2-yl acetamide group are critical structural elements that may influence its pharmacological and physicochemical properties.

Properties

IUPAC Name

2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S2/c1-2-25-13-5-3-12(4-6-13)22-8-9-23-16(22)20-21-17(23)27-11-14(24)19-15-18-7-10-26-15/h3-7,10H,2,8-9,11H2,1H3,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWFDBVZXDXDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a novel derivative that has garnered attention for its potential biological activities. This compound belongs to the class of imidazo[2,1-c][1,2,4]triazoles, which are known for their diverse pharmacological properties including antitumor and antimicrobial effects.

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The characterization is typically performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have shown that derivatives of imidazo[2,1-c][1,2,4]triazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated IC50_{50} values in the range of 2.38–3.77 μM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines. This suggests a promising anticancer potential for compounds within this structural class .

Table 1: Cytotoxicity Results Against Cancer Cell Lines

CompoundCell LineIC50_{50} (μM)
Compound ASISO2.38
Compound ART-1123.77
Reference Drug (Cisplatin)SISO0.24–1.22
Reference Drug (Cisplatin)RT-1120.24–1.22

Antimicrobial Activity

In addition to anticancer properties, compounds containing triazole rings have been reported to exhibit broad-spectrum antimicrobial activity. For example, certain derivatives showed potent activity against Mycobacterium tuberculosis with IC50_{50} values ranging from 2.03 μM to 7.05 μM without significant toxicity towards human lung fibroblast cells .

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundStrainIC50_{50} (μM)
IT10Mtb H37Ra2.32
IT06Mtb H37Ra7.05

Structure-Activity Relationship (SAR)

The biological activity of imidazo[2,1-c][1,2,4]triazole derivatives can be influenced by various substituents on the aromatic rings and the nature of functional groups attached to the triazole core. For instance:

  • Electron-withdrawing groups tend to enhance cytotoxicity.
  • The presence of sulfur in the thioether linkage may contribute to improved interactions with biological targets.

Case Studies

A notable study investigated a series of imidazo[2,1-c][1,2,4]triazoles for their ability to inhibit cancer cell proliferation. The findings indicated that modifications at specific positions on the triazole ring significantly affected their potency against tumor cells. Compounds with electron-withdrawing groups at para positions showed enhanced activity compared to their unsubstituted counterparts .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antimicrobial Properties : The imidazo[2,1-c][1,2,4]triazole core is known for its effectiveness against various bacterial strains. Studies have shown that derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Compounds related to this structure have demonstrated cytotoxic effects against several cancer cell lines. For instance, studies have reported that imidazo[2,1-c][1,2,4]triazoles can induce apoptosis in human cancer cells .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways associated with disease processes. For example, it has shown potential in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis .

Case Study 1: Antimicrobial Activity

A study conducted on related compounds demonstrated that derivatives of imidazo[2,1-c][1,2,4]triazoles possess significant antimicrobial properties. In vitro tests showed that these compounds inhibited the growth of multiple bacterial strains with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Efficacy

In another research project focusing on anticancer activity, derivatives were tested against various human cancer cell lines including breast and lung cancer cells. Results indicated that these compounds induced apoptosis and inhibited cell proliferation effectively .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Core Heterocyclic Systems

The target compound’s imidazo[2,1-c][1,2,4]triazole core distinguishes it from analogs such as:

  • Benzimidazole-triazole-thiazole hybrids (e.g., compounds 9a–9e in ), which incorporate a benzimidazole ring linked to triazole and thiazole moieties .
  • Imidazo-thiadiazole derivatives (e.g., Figures 51–52 in ), which feature spiro-fused imidazo-thiadiazole systems .

The imidazo-triazole core may confer enhanced metabolic stability or altered electronic properties compared to benzimidazole or thiadiazole systems due to differences in ring strain and aromaticity.

Substituent Variations

Thiazole-Acetamide Group
  • Target compound : N-(thiazol-2-yl)acetamide.
  • Compounds 9a–9e : N-(substituted thiazol-5-yl)acetamide, with aryl groups (phenyl, fluorophenyl, bromophenyl, etc.) at the thiazole 2-position .

The positional isomerism (2-yl vs. 5-yl substitution on thiazole) likely impacts molecular interactions. For example, thiazol-2-yl substitution may favor hydrogen bonding with target enzymes, while bulky aryl groups at the 5-position (as in 9a–9e) could enhance hydrophobic interactions .

Aryl Substituents
  • Target compound : 4-ethoxyphenyl group (electron-donating ethoxy substituent).
  • Compounds 9a–9e : Variably substituted phenyl groups (e.g., 4-fluoro, 4-bromo, 4-methyl) on the benzimidazole-triazole scaffold .

Halogenated substituents (e.g., 4-bromo in 9c) may improve binding affinity via halogen bonding, while ethoxy groups could enhance solubility or modulate electron density in the aromatic system.

Physicochemical and Pharmacological Properties

Melting Points and Solubility

While specific data for the target compound are unavailable, analogs in exhibit melting points ranging from 168–245°C, with brominated derivatives (e.g., 9c) showing higher values (~245°C), suggesting increased crystallinity.

Molecular Docking and Binding Affinity

Compounds 9c (4-bromophenyl) and 9g/m in demonstrated favorable docking poses in enzyme-binding sites, with interactions involving triazole and thiazole moieties . The target compound’s imidazo-triazole core and thiazol-2-yl group may similarly engage in π-π stacking or hydrogen bonding, but the ethoxy substituent’s electron-donating effects could alter charge distribution at the binding site.

Tabulated Comparison

Compound Core Structure Thiazole Substituent Key Substituent Notable Property
Target Compound Imidazo-triazole-thioether N-(thiazol-2-yl) 4-ethoxyphenyl Hypothesized improved solubility
9a Benzimidazole-triazole N-(2-phenyl-thiazol-5-yl) 4-phenyl High hydrophobicity
9c Benzimidazole-triazole N-(4-bromophenyl-thiazol-5-yl) 4-bromophenyl Enhanced binding affinity
Fig. 51 Imidazo-thiadiazole Acetamide-linked phenyl 5-oxo-2-phenyl Spirocyclic rigidity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.